2-(Trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Applications in Organic Chemistry:

The presence of the trifluoromethyl group (CF3) in the molecule gives it unique properties, such as increased lipophilicity and electron-withdrawing character. This makes 2-(trifluoromethyl)aniline a valuable building block in organic synthesis for the preparation of various functional molecules [].

- Pharmaceutical Research: 2-(Trifluoromethyl)aniline serves as a precursor for the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and materials science applications []. Research explores its potential in developing new drugs for various diseases, such as cancer and Alzheimer's disease [, ].

- Material Science: The molecule's properties make it useful in the development of new functional materials, such as organic light-emitting diodes (OLEDs) and liquid crystals [].

Other Research Areas:

Beyond organic chemistry and material science, 2-(trifluoromethyl)aniline finds applications in other research areas:

- Catalysis: Research explores the potential of 2-(trifluoromethyl)aniline as a ligand for transition metal catalysts, potentially leading to the development of new and efficient catalysts for various chemical reactions.

- Environmental Science: Studies investigate the environmental fate and degradation of 2-(trifluoromethyl)aniline, which is crucial for understanding its potential impact on the environment.

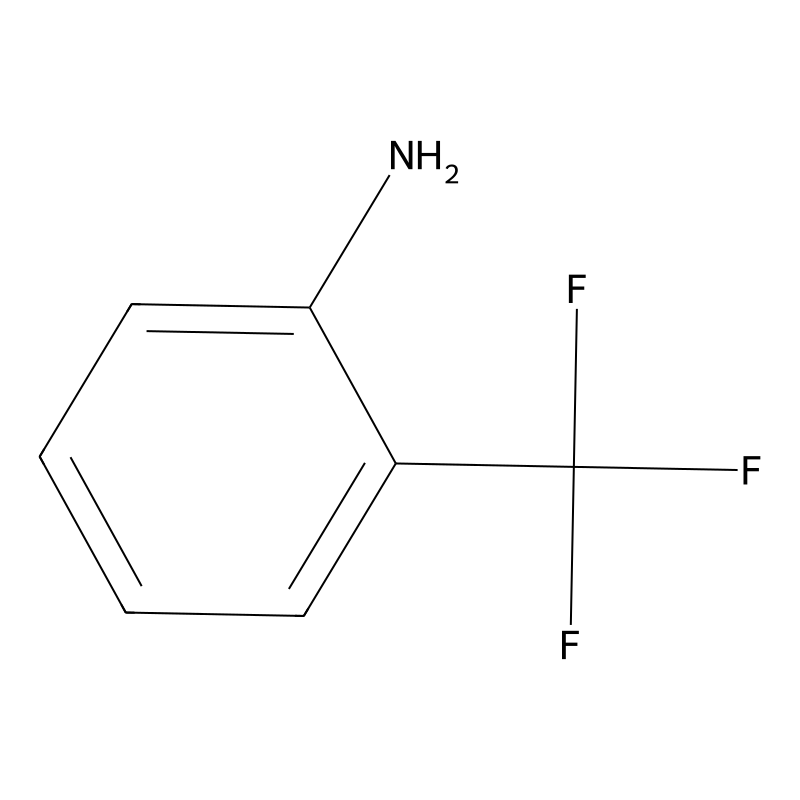

2-(Trifluoromethyl)aniline is an aromatic amine characterized by the presence of a trifluoromethyl group attached to the aniline structure. Its molecular formula is C7H6F3N, and it features a benzene ring substituted with an amino group and a trifluoromethyl group. This compound is notable for its unique electronic properties, which arise from the strong electron-withdrawing nature of the trifluoromethyl group, influencing both its chemical reactivity and biological activity.

2-(Trifluoromethyl)aniline is considered a hazardous material. It is toxic if ingested and can irritate skin, eyes, and mucous membranes upon contact []. It is flammable and should be handled with appropriate safety precautions, including wearing gloves, safety glasses, and working in a well-ventilated fume hood [].

Data:

2-(Trifluoromethyl)aniline can undergo various chemical transformations, including:

- Oxidation: This can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of fluorinated quinolines.

- Reduction: Reductive processes typically involve lithium aluminum hydride or sodium borohydride, producing fluorinated amines.

- Nucleophilic Substitution: The trifluoromethyl group can be replaced by other nucleophiles under specific conditions, allowing for further functionalization.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

The biological activity of 2-(trifluoromethyl)aniline has been investigated in various studies. It has shown potential as:

- Enzyme Inhibitor: The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding: It has been studied for its affinity to bind with certain biological receptors, which could lead to therapeutic applications in pharmacology.

The presence of the trifluoromethyl group enhances its biological activity compared to other aniline derivatives.

Several methods have been developed for synthesizing 2-(trifluoromethyl)aniline:

- Catalytic Reduction: A common approach involves the catalytic reduction of 2-trifluoromethyl-4-chloronitrobenzene. This method yields high purity and efficiency, often reaching yields of up to 95% .

- Cyclization Reactions: Substituted anilines can be cyclized to form 4-hydroxyquinoline intermediates, which can then be converted into 2-(trifluoromethyl)aniline through subsequent reactions .

- Multi-step Synthetic Routes: These routes may involve several transformations, including nitration and reduction steps tailored to introduce the trifluoromethyl group effectively.

2-(Trifluoromethyl)aniline finds applications across several fields:

- Pharmaceutical Industry: It serves as an important intermediate in synthesizing various pharmaceuticals, particularly those requiring fluorinated compounds for enhanced efficacy.

- Agrochemicals: The compound is utilized in developing agrochemicals that benefit from its unique chemical properties.

- Material Science: Its role in producing materials with specific electronic properties makes it valuable in advanced material applications.

Studies on the interactions of 2-(trifluoromethyl)aniline with other compounds reveal its potential for forming dimers and cyclic trimers through polycondensation processes. Such studies are crucial for understanding the compound's behavior in complex chemical environments and its potential applications in materials science .

Similar CompoundsCompound Name Structure Description Unique Features 3-(Trifluoromethyl)aniline Similar structure but lacks the additional fluoro group Different electronic properties due to structural variation 2-Fluoro-3-(trifluoromethyl)aniline Another isomer with different substitution patterns Variation in reactivity due to different positioning of substituents 4-(Trifluoromethyl)aniline Trifluoromethyl group at para position Different steric and electronic effects compared to ortho-substituted analogs

Uniqueness

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)aniline | Similar structure but lacks the additional fluoro group | Different electronic properties due to structural variation |

| 2-Fluoro-3-(trifluoromethyl)aniline | Another isomer with different substitution patterns | Variation in reactivity due to different positioning of substituents |

| 4-(Trifluoromethyl)aniline | Trifluoromethyl group at para position | Different steric and electronic effects compared to ortho-substituted analogs |

The uniqueness of 2-(trifluoromethyl)aniline lies in the specific positioning of the trifluoromethyl and amino groups on the benzene ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its isomers, making it a valuable compound in both synthetic organic chemistry and medicinal applications.

Physical Description

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 365 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 363 of 365 companies with hazard statement code(s):;

H226 (35.81%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (11.57%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (88.15%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (11.57%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (88.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (76.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (86.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (11.85%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (10.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (88.71%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (78.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard